molecular formula C12H13N3O6 B2516063 Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate CAS No. 10420-70-9

Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate

Cat. No. B2516063
CAS RN: 10420-70-9
M. Wt: 295.251
InChI Key: SLQCEFKHJIDSBB-UHFFFAOYSA-N
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Description

Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate is a compound that is part of a broader class of pyrrolidine derivatives. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The pyrrolidine ring is a common motif in many biologically active molecules, and the introduction of a 2,4-dinitrophenyl group can significantly alter the chemical and physical properties of these compounds, potentially leading to new pharmacological activities.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones . These methods highlight the versatility of pyrrolidine derivatives in chemical synthesis and their potential for generating a wide variety of functionalized compounds.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized by single-crystal X-ray diffraction . Similarly, the molecular structure and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate were performed using various spectroscopic methods and quantum chemical calculations . These studies provide detailed insights into the molecular geometry and electronic structure of these compounds, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a range of chemical reactions, which can be used to further modify their structure or to study their reactivity. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involved a condensation reaction with 2,4-dinitrophenylhydrazine . The reactivity of these compounds can also be predicted using computational methods, such as "atoms in molecules" (AIM) theory, which provides information on the electron density and potential reaction sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as their acid dissociation constants and antimicrobial activity, have been investigated. Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showed interesting antibacterial activity against certain strains, and their acid dissociation constants were determined . Additionally, the vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate suggested the formation of dimers in the solid state through hydrogen bonding . These properties are important for the development of new pharmaceutical agents and for understanding the behavior of these compounds under different conditions.

Scientific Research Applications

Solvatochromism and Solvent Interaction

Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate has been studied for its solvatochromic properties, demonstrating color changes in response to different solvents. This effect is analyzed using empirical solvent parameter sets, indicating its potential application in solvent polarity detection and molecular interaction studies (Hofmann et al., 2008).

Antimicrobial Activity

Research has shown that derivatives of methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate exhibit notable antimicrobial activity. Specifically, these derivatives have been effective against various bacterial and fungal strains, including Mycobacterium tuberculosis, suggesting potential in developing new antimycobacterial agents (Nural et al., 2018).

Application in Chiral Metabolite Analysis

A study utilized a derivative of methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate as a derivatization reagent for the detection of chiral amines. This application is significant in enantioseparation and ultrasensitive mass spectrometric detection, facilitating detailed analysis of chiral metabolites in biological samples, such as saliva (Jin et al., 2020).

Chemical Synthesis and Structural Studies

The compound has been involved in chemical syntheses, including the preparation of spiro[pyrrolidine-2,3′-oxindoles] and other complex organic structures. These syntheses contribute to understanding molecular structures and reactions, essential in organic chemistry and material science (Laihia et al., 2006).

Analytical Chemistry

In analytical chemistry, methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate derivatives have been used in chromatographic analyses, such as in paper chromatography for the separation of amines. This application is pivotal in separating and identifying compounds in complex mixtures (Asatoor, 1960).

Safety and Hazards

“Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate” is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, and Eye Dam. . The hazard statements for this compound are H302, H318, and H411 . Precautionary measures include P264, P270, P273, P280, P301 + P312, and P305 + P351 + P338 .

Future Directions

The pyrrolidine ring, a key feature of “Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6/c1-21-12(16)10-3-2-6-13(10)9-5-4-8(14(17)18)7-11(9)15(19)20/h4-5,7,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQCEFKHJIDSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate

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